

What is the function of TAS4464 hydrochloride?

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Compound of Interest

Compound Name: TAS4464 hydrochloride

CAS No.: 1848959-11-4

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An In-depth Technical Guide to **TAS4464 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

TAS4464 hydrochloride is a highly potent and selective, mechanism-based inhibitor of the NEDD8-activating enzyme (NAE).^{[1][2][3][4][5]} NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.^{[6][7]} By inhibiting NAE, TAS4464 prevents the conjugation of NEDD8 (Neural precursor cell expressed, developmentally down-regulated 8) to proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs).^{[1][4]}

The inactivation of CRLs leads to the accumulation of various substrate proteins that are normally targeted for proteasomal degradation.^{[1][4]} This disruption of protein homeostasis interferes with critical cellular processes, including cell cycle progression, DNA damage response, and cell survival, ultimately inducing apoptosis in cancer cells.^{[1][8]} TAS4464 has demonstrated broad antiproliferative activity across numerous cancer cell lines and in patient-derived tumor cells.^{[6][7]}

Signaling Pathway of TAS4464 Action

The primary mechanism of TAS4464 involves the disruption of the neddylation pathway, which has significant downstream consequences. The process begins with the inhibition of NAE and culminates in the induction of apoptosis through multiple pathways.



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Caption: Mechanism of TAS4464-mediated inhibition of the neddylation pathway.

Apoptosis Induction in Acute Myeloid Leukemia (AML)

In AML, TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways. This is mediated by the accumulation of the CRL substrate c-Myc, which in turn transcriptionally upregulates the pro-apoptotic protein NOXA and downregulates the anti-apoptotic protein c-FLIP.[8][9]



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Caption: Apoptotic pathways activated by TAS4464 in AML models.

Quantitative Data

TAS4464 exhibits high potency in enzymatic and cellular assays, surpassing the first-generation NAE inhibitor, MLN4924.[1][6]

Table 1: In Vitro Potency of TAS4464



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| SUMO Activating Enzyme (SAE) | Selectivity | Selective for NAE |[1][6][10] |

Table 2: Preclinical Antitumor Activity of TAS4464



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| AML Xenograft Model | 100 mg/kg, twice weekly for 3 weeks, IV | Complete tumor remission | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the function of TAS4464.

Protocol 1: In Vitro NAE Inhibition Assay

This assay quantifies the inhibitory activity of TAS4464 against the NAE enzyme.



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Caption: General workflow for an in vitro NAE enzyme inhibition assay.

- Methodology: The assay measures the ATP-dependent formation of the NAE-NEDD8 intermediate. TAS4464 is serially diluted and added to the reaction. The concentration at which 50% of the enzyme activity is inhibited (IC_{50}) is determined by fitting the data to a four-parameter logistic curve.[2][10]

Protocol 2: Western Blot for Target Engagement and Substrate Accumulation

This protocol is used to confirm that TAS4464 inhibits neddylation in cells, leading to the accumulation of CRL substrates.



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Caption: Standard experimental workflow for Western blot analysis.

- Methodology: Human cancer cell lines (e.g., CCRF-CEM) are treated with TAS4464 for a specified duration (e.g., 4 hours).[1] Cell lysates are then subjected to SDS-PAGE and Western blotting. Membranes are probed with antibodies specific for neddylated cullins and known CRL substrates like CDT1, p27, and phosphorylated I κ B α to observe dose-dependent changes.[1][6]

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol assesses the antitumor efficacy of TAS4464 in a living organism.

- Methodology: Human tumor cells (e.g., GRANTA-519, LU5266) are subcutaneously implanted into immunodeficient mice.[1] Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. TAS4464 is administered intravenously (IV) on a specified schedule (e.g., 100 mg/kg, twice weekly).[1][9] Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot) to confirm in vivo target inhibition.
[1]

Clinical Development and Considerations

A first-in-human Phase 1 study of TAS4464 was conducted in patients with advanced solid tumors.[11][12] The study aimed to determine the maximum tolerated dose (MTD). However, the MTD could not be determined due to dose-limiting toxicities related to abnormal liver function tests.[11] These findings suggest that liver function requires careful monitoring in any future clinical evaluation of TAS4464.[11] Despite this setback in solid tumors, the potent preclinical activity, particularly in hematologic malignancy models, indicates that TAS4464 remains a promising therapeutic agent worthy of further investigation.[6][9]

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